molecular formula C15H16O5 B1607078 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843621-27-2

2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Cat. No.: B1607078
CAS No.: 843621-27-2
M. Wt: 276.28 g/mol
InChI Key: PPSGPOYIPZNDKA-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is a coumarin derivative with the molecular formula C₁₅H₁₆O₅ and a molecular weight of 276.29 g/mol (CAS: 843621-27-2; MDL: MFCD03848272) . The compound features a central chromen-2-one (coumarin) scaffold substituted with an ethyl group at position 4, a methyl group at position 7, and a propanoic acid moiety linked via an ether oxygen at position 5 .

Properties

IUPAC Name

2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-10-7-13(16)20-12-6-8(2)5-11(14(10)12)19-9(3)15(17)18/h5-7,9H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSGPOYIPZNDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349812
Record name 2-[(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843621-27-2
Record name 2-[(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid typically involves the esterification of a chromene derivative with a carboxylic acid. One common method involves the activation of the carboxylic acid with N,N′-carbonyldiimidazole, followed by the reaction with the chromene derivative . The product is then purified through precipitation and washing with solvents such as acetone and ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Chromen Ring

Positional Isomerism
  • 2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS: 428852-21-5): This positional isomer shifts the ethyl group to position 4 and the methyl to position 6. The altered substituent arrangement likely impacts intermolecular interactions (e.g., π-stacking) and solubility .
Alkyl Chain Modifications
  • 2-[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS: 843638-34-6): Removal of the ethyl group reduces molecular weight (262 g/mol) and may decrease steric hindrance, favoring crystallinity .
Aromatic Substitutions
  • 2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS: 428845-94-7): Introduction of a benzyl group at position 3 adds aromatic bulk, which could influence binding affinity in biological systems (e.g., enzyme inhibition) .

Functional Group Modifications

Acid Moiety Differences
  • 2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (EN300-303065): Replacement of propanoic acid with acetic acid shortens the alkyl chain, reducing molecular weight (258.28 g/mol) and acidity (pKa shift), which may alter pharmacokinetics .

Physicochemical and Structural Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Source
843621-27-2 (Target Compound) C₁₅H₁₆O₅ 276.29 4-Ethyl, 7-methyl, propanoic acid 95.0 CymitQuimica
843620-39-3 C₁₇H₂₀O₅ 304.34 4-Butyl, 7-methyl, propanoic acid N/A Literature
843638-34-6 C₁₄H₁₄O₅ 262.00 4,7-Dimethyl, propanoic acid N/A BIOFOUNT
428845-94-7 C₂₁H₂₀O₅ 352.38 3-Benzyl, 4,7-dimethyl, propanoic acid N/A Literature

Biological Activity

2-[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, also known by its CAS number 843621-27-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆O₅
  • Molecular Weight : 284.29 g/mol
  • Structure : The compound features a chromenone core, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that derivatives of chromenone can inhibit lipid peroxidation, suggesting potential protective effects against cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in various studies. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing chronic inflammatory conditions. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Antimicrobial Properties

Preliminary studies have indicated that this compound possesses antimicrobial activity against a range of bacterial strains. Its efficacy was evaluated using disk diffusion assays, where it demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. This suggests its potential as a natural antimicrobial agent .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants such as ascorbic acid.

Concentration (µg/mL)% Scavenging Activity
1032
5058
10085

Case Study 2: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels. This reduction was quantified using ELISA assays, confirming the compound's role in modulating inflammatory responses.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment120150

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
Reactant of Route 2
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2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

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